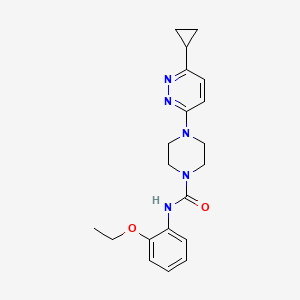

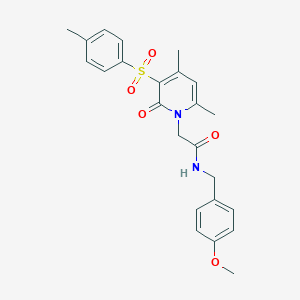

4-(6-环丙基哒嗪-3-基)-N-(2-乙氧苯基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes a synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a Rho kinase inhibitor. The synthesis involves acylation of 4-aminopyridine with N,N'-carbonyldiimidazole, followed by deprotection and salt formation to achieve the final product with a 53% overall yield and high purity. This process is scalable and can be used for production .

The second paper outlines the synthesis of a series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives. The synthesis starts with cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps including treatment with piperazine and various substituted arylisocyanates or arylisothiocyanates to obtain the final compounds. The chemical structures were confirmed using various analytical techniques, and the compounds exhibited potential antimicrobial activity .

Molecular Structure Analysis

The molecular structure of the compound of interest would likely be characterized by the presence of a piperazine ring, which is a common feature in the compounds discussed in both papers. The piperazine ring is a versatile moiety that can be functionalized with various substituents to modulate the chemical and biological properties of the molecule. The presence of the cyclopropylpyridazinyl and ethoxyphenyl groups in the compound would influence its molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" are not detailed in the provided papers, the synthesis methods described suggest that the compound could undergo reactions typical for carboxamides and piperazines. These might include nucleophilic substitution reactions at the piperazine nitrogen atoms or the carbonyl carbon atom of the carboxamide group. The presence of the cyclopropyl and ethoxyphenyl groups could also offer sites for further functionalization or influence the compound's reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The piperazine ring is known to impart basicity to the molecule, which could affect its solubility and interaction with acids or acid derivatives. The carboxamide group would contribute to the compound's hydrogen bonding capability, potentially affecting its solubility and crystallinity. The substituents attached to the piperazine ring would further modulate these properties, with the ethoxyphenyl group likely increasing the compound's hydrophobic character and the cyclopropyl group adding steric bulk.

科学研究应用

神经影像 PET 放射性配体

结构类似于“4-(6-环丙基哒嗪-3-基)-N-(2-乙氧苯基)哌嗪-1-甲酰胺”的化合物已被探索作为 PET(正电子发射断层扫描)放射性配体。这些化合物,特别是那些允许进行氟-18 标记的化合物,对于神经受体(例如血清素 5-HT(1A) 受体)的体内定量很有意义。此类放射性配体可以提供对神经精神疾病的宝贵见解,并有助于开发新的治疗策略 (García 等,2014)。

抗菌剂

已合成并评估了与该化合物在结构上相似的衍生物的抗菌特性。研究表明,某些哌嗪-1-甲酰胺衍生物表现出显着的抗菌和抗真菌活性,可用于开发新的抗菌剂以对抗耐药菌株和真菌 (Patel & Patel,2010)。

抗精神病药

对杂环甲酰胺的研究(与“4-(6-环丙基哒嗪-3-基)-N-(2-乙氧苯基)哌嗪-1-甲酰胺”具有核心结构基序)表明在抗精神病药物的开发中具有潜在应用。这些化合物已被评估其与各种神经受体的结合能力,例如多巴胺 D2 和血清素 5-HT2 受体,它们是精神疾病治疗中的关键靶点 (Norman 等,1996)。

CGRP 受体抑制剂

已研究结构上与“4-(6-环丙基哒嗪-3-基)-N-(2-乙氧苯基)哌嗪-1-甲酰胺”相关的化合物作为 CGRP(降钙素基因相关肽)受体拮抗剂。这些研究涉及立体选择性合成方法的开发和对化合物疗效的评估,这可能导致针对偏头痛等疾病的新疗法 (Cann 等,2012)。

属性

IUPAC Name |

4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-2-27-18-6-4-3-5-17(18)21-20(26)25-13-11-24(12-14-25)19-10-9-16(22-23-19)15-7-8-15/h3-6,9-10,15H,2,7-8,11-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITMWGBZTSNGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

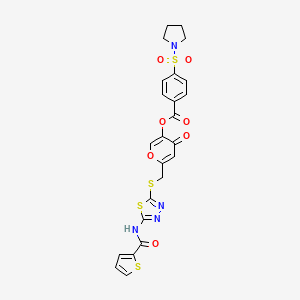

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)